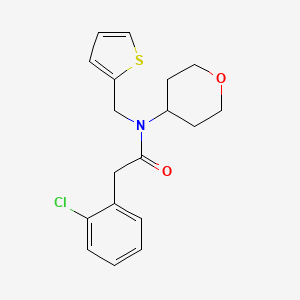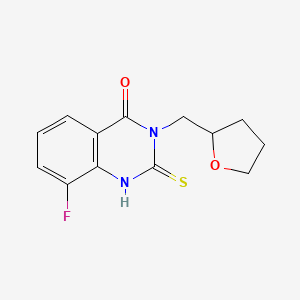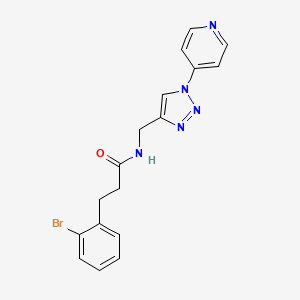![molecular formula C8H15NO B2498519 2-[(Cyclopropylmethyl)amino]cyclobutan-1-ol CAS No. 2157362-28-0](/img/structure/B2498519.png)
2-[(Cyclopropylmethyl)amino]cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthetic approaches to cyclobutane derivatives, such as 2-[(Cyclopropylmethyl)amino]cyclobutan-1-ol, typically involve enantiodivergent synthetic sequences, photochemical [2+2] cycloaddition reactions, and Lewis acid-catalyzed transformations. For example, Izquierdo et al. (2005) described the stereoselective synthesis of 2-aminocyclobutane-1-carboxylic acids through a process that fully characterizes the product, highlighting the use of cyclobutane as a structure-promoting unit (Izquierdo et al., 2005). Yao and Shi (2007) demonstrated the Lewis acid-catalyzed cascade construction of cyclobutane derivatives, underscoring the versatility of these synthetic strategies (Yao & Shi, 2007).
Molecular Structure Analysis
The structural analysis of cyclobutane derivatives reveals the impact of the cyclobutane ring on molecule rigidity and conformation. Studies by Izquierdo et al. (2005) using NMR and DFT calculations illustrated the formation of strong intramolecular hydrogen bonds, leading to cis-fused octane units that confer high rigidity to these molecules (Izquierdo et al., 2005).
Chemical Reactions and Properties
Cyclobutane derivatives undergo a variety of chemical reactions, showcasing their reactivity and functional versatility. The synthesis by Wessjohann et al. (1993) involves a two-step process yielding stable analogs of 2-oxocyclobutanecarboxylates, indicating the utility of these compounds in further chemical transformations (Wessjohann et al., 1993).
Physical Properties Analysis
The physical properties of cyclobutane derivatives, including 2-[(Cyclopropylmethyl)amino]cyclobutan-1-ol, are influenced by their molecular structure. The rigidity imparted by the cyclobutane ring affects solubility, melting points, and other physical characteristics critical to their application in various chemical contexts.
Chemical Properties Analysis
The chemical properties of cyclobutane derivatives are defined by their reactivity towards various reagents and conditions. The ability to undergo ring-opening reactions, participate in cycloadditions, and act as precursors for further synthetic elaboration demonstrates the rich chemical landscape offered by compounds like 2-[(Cyclopropylmethyl)amino]cyclobutan-1-ol.
Scientific Research Applications
Cyclodextrins and Supramolecular Chemistry
Cyclodextrins, including structures similar to 2-[(Cyclopropylmethyl)amino]cyclobutan-1-ol, are notable for their inclusion complex forming capabilities. These compounds can significantly modify the properties of the materials they complex with, leading to widespread industrial applications in areas like drug carriers, food and flavors, cosmetics, packaging, textiles, separation processes, environmental protection, fermentation, and catalysis due to their negligible cytotoxic effects (E. D. Valle, 2004).
Natural Products and Bioactivities
Research on [2 + 2]-cycloaddition-derived cyclobutane natural products highlights their diverse biological effects, interesting formation processes, and synthetic challenges. These compounds, due to their unique cyclobutane architectures, have been found to possess antimicrobial, antibacterial, and antitumor activities, among others, providing a rich source of inspiration for synthetic and biomimetic syntheses (Peiyuan Yang et al., 2022).
Plant Biology and Ethylene Precursors
In plant biology, compounds structurally related to 2-[(Cyclopropylmethyl)amino]cyclobutan-1-ol, like 1-aminocyclopropane-1-carboxylic acid (ACC), play roles beyond being ethylene precursors. ACC's involvement in plant growth, stress response, and signaling highlights the compound's multifaceted role in plant biology, underscoring the importance of small molecules in complex biological systems (B. V. D. Poel & D. Straeten, 2014).
Pharmacology and Drug Delivery
Cyclodextrin inclusion complexes with antibiotics and antibacterial agents demonstrate improved drug delivery applications by enhancing solubility, modifying drug-release profiles, and improving biological membrane permeability. This adaptability showcases the potential of cyclodextrins and related compounds in developing more efficient and targeted pharmaceutical therapies (Dariusz Boczar et al., 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(cyclopropylmethylamino)cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-8-4-3-7(8)9-5-6-1-2-6/h6-10H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDYWHBGPAOHQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2CCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Cyclopropylmethyl)amino]cyclobutan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

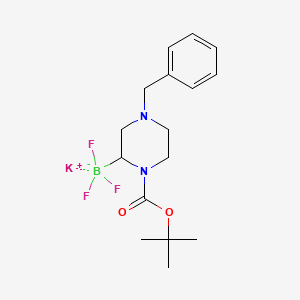

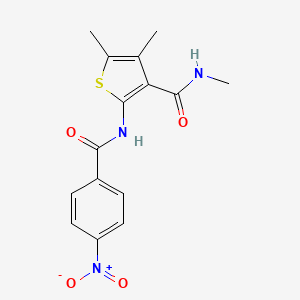


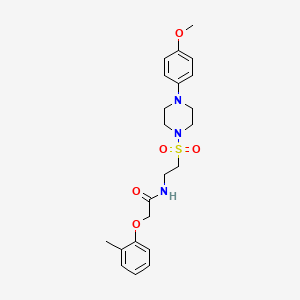

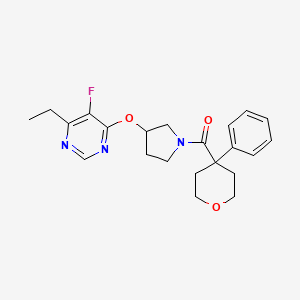
![N-[(2,4-Dimethylpyrazol-3-yl)methyl]-N-prop-2-ynylthietan-3-amine](/img/structure/B2498452.png)
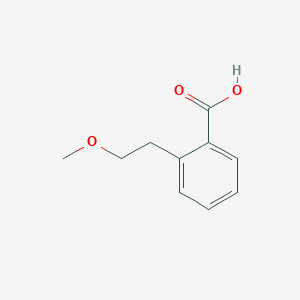
![2-(1-methyl-1H-indol-3-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2498456.png)
